RH 237

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .

Analyse Des Réactions Chimiques

4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Neuroscience Applications

Imaging Membrane Potential and Synaptic Activity

RH 237 is primarily employed for imaging membrane potential changes in neurons. Its ability to respond rapidly to voltage changes makes it an invaluable tool for studying synaptic activity and ion channel dynamics. The dye's excitation and emission maxima in methanol are 550 nm and 786 nm, respectively, while in cell membranes, these values shift blue by approximately 20 nm for excitation and 80 nm for emission .

Functional Imaging of Neurons

In various studies, this compound has demonstrated its efficacy in functional imaging of neurons. For instance, it has been used to visualize action potentials and synaptic transmission in cultured neurons and brain slices. The dye's fluorescence increases significantly with depolarization, allowing researchers to map neuronal activity with high temporal resolution .

Simultaneous Optical Mapping

This compound has been utilized in dual optical mapping techniques that enable simultaneous measurements of transmembrane potential and intracellular calcium levels. This application is particularly useful in elucidating the mechanisms underlying neuronal excitability and synaptic plasticity .

Cardiology Applications

Imaging Cardiac Myocytes

In cardiology, this compound is employed to study cardiac myocytes' electrical activity. It allows researchers to visualize changes in membrane potential during cardiac action potentials, aiding in the understanding of arrhythmias and other cardiac dysfunctions. The dye's ability to provide real-time imaging of voltage changes is crucial for studying heart physiology .

Research on Heart Failure and Arrhythmias

Studies have shown that this compound can be combined with other fluorescent indicators to investigate calcium dynamics in cardiac cells. This combination facilitates a deeper understanding of arrhythmia mechanisms in conditions such as heart failure and long QT syndrome. For example, researchers have successfully mapped intracellular calcium levels alongside membrane potential changes using this compound, providing insights into the interplay between these two critical factors in cardiac health .

Several studies have highlighted the effectiveness of this compound in various applications:

- Neuronal Imaging Study : A study utilizing this compound demonstrated its capability to record action potentials from cultured hippocampal neurons, showing a significant increase in fluorescence corresponding to depolarization events .

- Cardiac Research Application : In a study examining isolated rabbit hearts, this compound was used alongside other dyes to assess the relationship between transmembrane potential and intracellular calcium dynamics during cardiac contractions .

Mécanisme D'action

The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:

Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.

RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.

The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .

Propriétés

Numéro CAS |

83668-91-1 |

|---|---|

Formule moléculaire |

C29H40N2O3S |

Poids moléculaire |

496.7 g/mol |

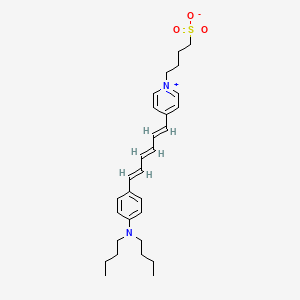

Nom IUPAC |

4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |

Clé InChI |

VJFBYTPFDXZYDN-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

SMILES isomérique |

CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

SMILES canonique |

CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |

Synonymes |

4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.